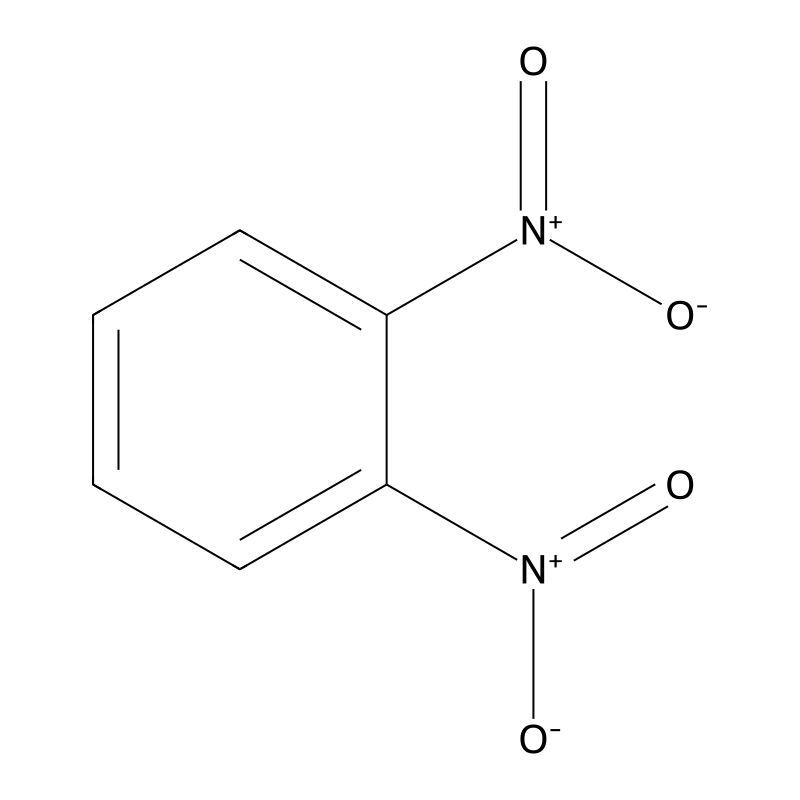

1,2-Dinitrobenzene

C6H4N2O4

C6H4N2O4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C6H4N2O4

C6H4N2O4

Molecular Weight

InChI

InChI Key

SMILES

solubility

7.91e-04 M

Sol in alc, benzene, chloroform

1 g dissolves in 6600 ml cold water, 2700 ml boiling water

In water, 133 mg/l @ 25 °C

Solubility in water: very poor

Solubility in water: poor

0.05%

Synonyms

Canonical SMILES

Detection and Determination of Pyridine Compounds

Scientific Field: Analytical Chemistry

Application Summary: 1,2-Dinitrobenzene is used as a reagent for the detection and determination of pyridine compounds

Results or Outcomes: The specific results or outcomes would depend on the particular pyridine compound being analyzed. .

Evaluation of Intracellular Erythrocyte Glutathione (GSH) Depletion

Scientific Field: Biochemistry

Application Summary: 1,2-Dinitrobenzene has been used as an alkylating agent to evaluate the depletion of intracellular erythrocyte glutathione (GSH)

Methods of Application: In this application, 1,2-Dinitrobenzene is used to alkylate GSH, a critical antioxidant in cells. .

Results or Outcomes: The results of these types of experiments can provide valuable insights into the role of GSH in cellular antioxidant defenses and the effects of its depletion

Analysis of Explosives in Sea Water

Scientific Field: Environmental Chemistry

Application Summary: 1,2-Dinitrobenzene was used as an internal standard for the analysis of the explosives TNT, RDX, and tetryl in sea water.

Results or Outcomes: The use of 1,2-Dinitrobenzene as an internal standard would help to ensure the accuracy and reliability of the measurements of these explosives in sea water.

Synthesis of Dyes

Scientific Field: Organic Chemistry

Application Summary: 1,2-Dinitrobenzene is used in the synthesis of dyes. The nitro groups can be reduced to amines, which can then react with other compounds to form various dyes.

Methods of Application: The exact experimental procedures would depend on the specific dye being synthesized.

Results or Outcomes: The specific results or outcomes would depend on the particular dye being synthesized.

Manufacture of Explosives

Scientific Field: Industrial Chemistry

Application Summary: 1,2-Dinitrobenzene is used in the manufacture of explosives. The nitro groups are highly reactive and can release a large amount of energy when detonated.

Methods of Application: The exact experimental procedures would depend on the specific explosive being manufactured.

Results or Outcomes: The specific results or outcomes would depend on the particular explosive being manufactured.

Evaluation of Intracellular Erythrocyte Glutathione (GSH) Depletion

Scientific Field: Biochemistry

Application Summary: 1,2-Dinitrobenzene has been used as an alkylating agent to evaluate the depletion of intracellular erythrocyte glutathione (GSH).

Methods of Application: In this application, 1,2-Dinitrobenzene is used to alkylate GSH, a critical antioxidant in cells.

Results or Outcomes: The results of these types of experiments can provide valuable insights into the role of GSH in cellular antioxidant defenses and the effects of its depletion.

1,2-Dinitrobenzene is an aromatic compound with the molecular formula . It is one of three isomers of dinitrobenzene, characterized by the presence of two nitro groups (-NO₂) attached to adjacent carbon atoms on a benzene ring. The compound typically appears as a white or colorless solid and is soluble in organic solvents such as ether and acetone, but poorly soluble in water. Its melting point is approximately 90 °C, and it has a boiling point of about 297 °C .

1,2-Dinitrobenzene is a hazardous compound and should be handled with care. Here are some key safety concerns:

- Toxicity: It is toxic by inhalation, ingestion, and skin contact. Exposure can cause headaches, dizziness, nausea, and methemoglobinemia (a condition where the blood cannot carry enough oxygen).

- Flammability: It is combustible and can ignite if exposed to heat or flame.

- Reactivity: It can react violently with strong oxidizing agents.

- Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where nucleophiles such as amines attack the aromatic ring, leading to the formation of substituted products .

- Reduction Reactions: It can be reduced to form corresponding amines or other derivatives under specific conditions using reducing agents like lithium aluminum hydride or iron in acidic media .

- Electrophilic Aromatic Substitution: The nitro groups can direct further substitutions on the benzene ring, influencing the reactivity and orientation of new substituents .

1,2-Dinitrobenzene exhibits notable biological activity, particularly in toxicological studies. It has been shown to be a potential mutagen and carcinogen. Exposure to this compound can lead to various health issues, including skin irritation and respiratory problems. Animal studies have indicated that it may affect liver function and hematological parameters .

Several methods exist for synthesizing 1,2-dinitrobenzene:

- From 2-Nitroaniline: This is one of the most common methods, involving diazotization of 2-nitroaniline followed by treatment with sodium nitrite in the presence of a copper catalyst .

- Nitration of Benzene Derivatives: Direct nitration can be achieved using a mixture of concentrated nitric and sulfuric acids on benzene derivatives under controlled conditions 4.

- Reduction of Dinitro Compounds: Other dinitro compounds can be selectively reduced to yield 1,2-dinitrobenzene through various chemical processes.

1,2-Dinitrobenzene finds applications across several fields:

- Chemical Intermediate: It serves as an important intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.

- Analytical Chemistry: The compound is utilized in analytical chemistry for detecting and quantifying certain organic compounds due to its reactivity.

- Research: It is used in research settings to study reaction mechanisms involving electrophilic aromatic substitution and nucleophilic attack .

Research on interaction studies involving 1,2-dinitrobenzene has revealed its reactivity with various nucleophiles. Notable findings include:

- Reactions with Amines: Studies have shown that 1,2-dinitrobenzene reacts with primary amines to form substituted products like butylaminonitrobenzene .

- Kinetic Studies: Kinetic investigations have provided insights into solvent effects on reaction rates and mechanisms when interacting with different nucleophiles .

Several compounds share structural similarities with 1,2-dinitrobenzene. Here are some notable examples:

| Compound Name | Structural Formula | Key Characteristics |

|---|---|---|

| 1,3-Dinitrobenzene | Nitro groups are positioned at the 1 and 3 positions. | |

| 1,4-Dinitrobenzene | Nitro groups are positioned at the 1 and 4 positions. | |

| Nitrobenzene | Contains only one nitro group; used as a solvent and reagent. | |

| 2-Nitrotoluene | A methyl group replaces one hydrogen atom on benzene; used in dye production. |

Uniqueness of 1,2-Dinitrobenzene

What sets 1,2-dinitrobenzene apart from its isomers is its specific reactivity profile due to the proximity of the nitro groups. This arrangement enhances its electrophilic character and influences its behavior in nucleophilic substitution reactions more than other dinitro compounds. The adjacent nitro groups also provide unique steric effects that can alter reaction pathways compared to its para- or meta-substituted counterparts.

Physical Description

Dinitrobenzene is a white or yellow crystalline solid or dissolved in a liquid carrier. It is insoluble in water. It is toxic by skin absorption and by inhalation (dust, etc.). It is combustible. Exposure of the confined material to fire or heat or shock may result in the spontaneous decomposition of the material with a resultant explosion. Produces toxic oxides of nitrogen during combustion.

O-dinitrobenzene is a colorless to yellow solid. Sinks and slowly mixes with water. (USCG, 1999)

WHITE-TO-YELLOW CRYSTALS.

WHITE-TO-PALE-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR.

Pale-white or yellow crystalline solid.

Pale-white or yellow solid.

Color/Form

White to yellow monoclinic plates

White crystals

Pale white or yellow, crystalline solid.

XLogP3

Boiling Point

318.0 °C

319 °C @ 773 mm Hg

319 °C

~300 °C

See individual isomers for properties

606°F

Flash Point

302 °F (150 °C) (Closed Cup)

150 °C c.c.

302°F

Vapor Density

Relative vapor density (air = 1): 5.8

Density

1.3119 g/cu cm

1.6 g/cm³

Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01

1.57

LogP

log Kow = 1.69

1.69

1.46-1.58

Melting Point

118.5 °C

117 - 118.5 °C

118 °C

244°F

UNII

GHS Hazard Statements

H300 (97.67%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (97.67%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H330 (97.67%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H373 (97.67%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

4.55X10-5 mm Hg @ 25 °C

Vapor pressure, kPa at 20 °C:

Pictograms

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

528-29-0

Wikipedia

Use Classification

Methods of Manufacturing

Analytic Laboratory Methods

OSW Method 8270B. Determination Semivolatile Organic compounds by Gas Chromatography/Mass Spectrometry (GC/MS): Capillary Column Technique. Detection limit = 40.0 ug/l.

OSW Method 8091. Nitroaromatics and Cyclic Ketones: Capillary Column Technique.